Palitantin

Catalog No.
S8193762
CAS No.
140224-89-1
M.F
C14H22O4
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palitantin

CAS Number

140224-89-1

Product Name

Palitantin

IUPAC Name

(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1

InChI Key

MPOXQBRZHHNMER-XZQMCIKJSA-N

SMILES

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O

Canonical SMILES

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O

Isomeric SMILES

CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O

Palitantin is an organic hydroxy compound.
Palitantin is a natural product found in Penicillium commune, Penicillium implicatum, and other organisms with data available.

Palitantin is a polyketide metabolite primarily derived from the fungal species Penicillium brefeldianum and other related fungi. First isolated in 1936, palitantin features a unique six-membered carbocyclic ring structure, distinguishing it from many other polyketides that often contain aromatic rings. Its chemical formula is C₁₅H₁₈O₄, and it has garnered interest due to its potential biological activities and applications in pharmacology.

The biosynthesis of palitantin has been extensively studied, revealing that it does not involve aromatic intermediates during the formation of its carbocyclic structure. Instead, the synthesis proceeds through a series of reactions involving labeled precursors such as sodium [1,2-^13C]-, [2-^2H]-, and [1-^18O₂]-acetates. These studies have shown that the formation of the six-membered ring occurs via standard cyclization processes typical of polyketide biosynthesis, including aldol condensation and dehydration reactions .

Palitantin exhibits notable antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Enterococcus faecalis and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values of 64 µg/mL. Additionally, it demonstrates antifungal activity against Candida albicans, with an MIC value of 32 µg/mL. These properties make palitantin a compound of interest for further research in medicinal chemistry.

The synthesis of palitantin can be achieved through various methods:

  • Biosynthetic Approach: Utilizing fungal cultures of Penicillium brefeldianum with labeled acetate precursors to trace the biosynthetic pathway.
  • Total Synthesis: Several synthetic routes have been developed, including:
    • Organocatalytic reactions such as the Robinson annulation, which allows for highly enantioselective synthesis .
    • Cascade reactions involving iminium-enamine mechanisms to achieve high selectivity and efficiency in forming the desired structure .

These methods highlight the compound's synthetic versatility and potential for further derivatization.

Palitantin's biological activities suggest several applications:

  • Pharmaceuticals: Due to its antibacterial and antifungal properties, palitantin could be developed into new antimicrobial agents.
  • Biotechnology: Its unique structure may serve as a template for designing novel compounds with enhanced biological activities.

Research continues to explore its full potential in these fields.

Interaction studies on palitantin have focused on its mechanism of action against microbial targets. The compound's ability to disrupt cellular processes in bacteria and fungi suggests that it may interfere with cell wall synthesis or function as a metabolic inhibitor. Further detailed studies are needed to elucidate these interactions fully.

Palitantin shares structural and functional similarities with several other polyketides. Here are some comparable compounds:

Compound NameSource OrganismBiological ActivityUnique Features
AvermectinStreptomyces avermitilisAntiparasiticContains a macrocyclic lactone structure
LovastatinAspergillus terreusCholesterol-loweringInhibits HMG-CoA reductase
MonensinStreptomyces cinnamonensisAntimicrobialIonophore properties
EchinocandinGlarea lozoyensisAntifungalInhibits fungal cell wall synthesis

Palitantin is unique due to its non-aromatic carbocyclic ring structure, which is uncommon among polyketides. This feature may contribute to its distinct biological activities compared to more commonly studied compounds like lovastatin or avermectin.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

254.15180918 g/mol

Monoisotopic Mass

254.15180918 g/mol

Heavy Atom Count

18

UNII

05D54KLN3M
25M588OEZF

Dates

Last modified: 11-23-2023
Bowden, K; Lythgoe, B; Marsden, DJS; 330. The structure of palitantin, Journal of the Chemical Society, , 1662-1669. DOI:10.1039/jr9590001662

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